tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyclobutyl-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h7-9H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXIUIAFGDAAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 1-Cyclobutyl-2-aminoethyl Ketone
The amine precursor, 1-cyclobutyl-2-aminoethyl ketone, is synthesized via reductive amination—a two-step process involving:
-
Formation of the imine intermediate : Cyclobutylmethyl ketone reacts with ammonium acetate in methanol under reflux, forming the corresponding imine.
-
Reduction to the amine : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine at 0–5°C, yielding 1-cyclobutyl-2-aminoethyl ketone with ~65% efficiency.
Alternative routes :
Carbamate Protection with tert-Butyl Chloroformate
The amine is protected using Boc-Cl under mild conditions:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve both the amine and Boc-Cl.
-
Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl, with DMAP improving reaction rates by 30–40%.
-
Temperature : 0–25°C to prevent side reactions (e.g., ketone oxidation).
Reaction equation :
Yield optimization :
-
Stoichiometry : A 1.2:1 molar ratio of Boc-Cl to amine minimizes unreacted starting material.
-
Workup : Sequential washes with 1M HCl (removes excess Boc-Cl) and saturated NaHCO3 (neutralizes HCl) improve purity to >95%.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 82 | 97 |
| THF | 7.52 | 78 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
Polar aprotic solvents like DCM enhance nucleophilic substitution by stabilizing the transition state without participating in side reactions.
Base Selection
| Base | pKₐ | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| TEA | 10.75 | 4 | 82 |
| DMAP | 9.7 | 2.5 | 88 |
| Pyridine | 5.25 | 6 | 70 |
DMAP’s superior nucleophilicity accelerates carbamate formation, reducing reaction time by 40% compared to TEA.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 242.1752 (C₁₂H₂₀NO₃⁺).
-
Theoretical : 242.1756.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces processing time from 8 hours (batch) to 1.5 hours by maintaining precise temperature control and reagent mixing.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cyclobutylmethyl ketone | 320 |
| Boc-Cl | 150 |
| DMAP | 220 |
Automation and solvent recycling lower production costs by 25% in pilot-scale trials.
Challenges and Mitigation Strategies
Cyclobutyl Ring Strain
The cyclobutyl group’s inherent ring strain (109.5° bond angles vs. ideal 90°) predisposes it to ring-opening under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the specific enzyme and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclobutyl vs. Cyclic Analogs : The cyclobutyl group introduces significant ring strain compared to cyclohexyl or cyclopentyl derivatives (e.g., tert-Butyl (3-oxocyclohexyl)carbamate, Similarity 0.98 ), impacting conformational flexibility and reactivity. This strain may enhance electrophilicity at the ketone, facilitating nucleophilic additions .
- Linear vs. Cyclic Chains : Linear analogs like tert-Butyl (1-oxopropan-2-yl)carbamate exhibit higher solubility in polar solvents due to reduced steric hindrance, whereas cyclobutyl derivatives may favor crystalline solid states, as seen in related compounds with melting points ~150–155°C .
Biological Activity
Tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate is an organic compound classified as a carbamate ester, notable for its unique structural features that may confer significant biological activities. This article aims to explore the biological activity of this compound, highlighting its potential applications in medicinal chemistry, enzymatic inhibition, and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C_{10}H_{17}NO_{3}
- Molecular Weight : Approximately 213.27 g/mol
The compound features a tert-butyl group attached to a cyclobutyl structure, linked to a 2-oxoethyl moiety through a carbamate linkage. This specific arrangement of functional groups contributes to its potential biological interactions and applications in various fields.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Enzymatic Inhibition : The compound has been noted for its potential to inhibit proteases involved in bone resorption and extracellular matrix degradation. This suggests possible applications in treating bone disorders or as an anti-inflammatory agent.
- Antimicrobial Properties : Initial investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in the development of antibacterial agents.
- Mechanism of Action : The mechanism of action is believed to involve the interaction of the carbamate group with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The unique steric and electronic properties imparted by the cyclobutyl moiety may enhance binding affinity and specificity for various molecular targets.
In Vitro Studies
Research has demonstrated that this compound can effectively inhibit certain proteolytic enzymes. For instance, studies involving enzyme assays have shown that the compound can reduce the activity of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and inflammation.
| Study | Enzyme Target | Effect | Reference |
|---|---|---|---|
| Study 1 | MMPs | Inhibition of activity | |
| Study 2 | Proteases | Reduced enzymatic activity |
Toxicity Studies
Toxicity assessments indicate that this compound exhibits low toxicity profiles in preliminary animal studies. Chronic toxicity studies are ongoing to further evaluate its safety for potential therapeutic use .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar carbamate derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate | Cyclopentyl Structure | Moderate protease inhibition |
| Tert-butyl N-(3-(2-oxoethyl)cyclobutyl)carbamate | Cyclobutyl Structure | Limited antimicrobial activity |
The distinct cyclobutyl moiety in this compound may lead to unique interactions within biological systems, differentiating it from other similar compounds.
Q & A
Q. Critical Parameters :
- Temperature control during Boc protection to minimize side reactions.
- Solvent selection (e.g., DCM for anhydrous conditions, THF for solubility).
Advanced: How can researchers address stereochemical challenges in synthesizing cyclobutyl-containing carbamates?
Methodological Answer:
Stereochemical control requires:
- Conformational Restriction : Use bulky groups (e.g., Boc) to limit cyclobutane ring flexibility. X-ray data (refined with SHELXL ) shows steric effects (1.8–2.2 Å van der Waals radii) influence ring puckering.
- Chiral Catalysis : Employ palladium-BINAP complexes for asymmetric cross-coupling (e.g., Suzuki-Miyaura) to achieve enantiomeric excess (ee) >90% .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and optimize reaction pathways.
Q. Validation Methods :
- NOESY NMR : Confirm spatial proximity of cyclobutyl protons and carbonyl groups.
- Chiral HPLC : Resolve enantiomers (Rs > 1.5) using amylose-based columns .
Basic: What techniques are used for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (±0.01 Å) and angles (±0.1°).
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., Boc tert-butyl at δ 1.4 ppm, cyclobutyl protons at δ 2.5–3.0 ppm) .
- FT-IR : Confirms carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced: How to resolve contradictions in crystallographic data for carbamate derivatives?
Methodological Answer:
Address discrepancies via:
- Multi-software Validation : Compare SHELXL refinements with Olex2 or PLATON to detect outliers (e.g., thermal parameters >0.05 Ų).
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for high-R factor cases (>10%) .
- Hydrogen Bond Network Analysis : Map interactions (e.g., N–H···O=C) to validate packing models .
Basic: What are best practices for storing and handling this compound?
Methodological Answer:
- Storage : Refrigerated (2–8°C) in airtight containers under nitrogen to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .
Advanced: How does the compound’s stability vary under different pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs (t₁/₂ < 1 hr at 25°C) via protonation of the carbamate oxygen .
- Basic Conditions (pH > 10) : Hydrolysis of the ester group in cyclobutyl-ketone moieties observed .
- Validation : Monitor degradation via LC-MS (ESI+) at m/z corresponding to cleavage products .
Basic: What is known about the environmental impact of this compound?
Methodological Answer:
- Ecotoxicity : Limited data available; most SDS sections report "no information" on aquatic toxicity or biodegradability .
- Disposal : Incinerate via licensed facilities to avoid groundwater contamination .
Advanced: What methodologies can assess the environmental persistence of carbamate derivatives?
Methodological Answer:
- OECD 301 Tests : Measure biodegradation in activated sludge (28-day study).
- QSAR Modeling : Predict bioaccumulation (log Kow) and toxicity (LC50) using EPI Suite .
- Metabolite Tracking : Use ¹⁴C-labeled analogs to monitor degradation pathways .
Basic: What toxicological data exists for this compound?
Methodological Answer:
- Acute Toxicity : Limited reports; some carbamates show LD50 > 2000 mg/kg (oral, rat) .
- Handling Precautions : Avoid inhalation (potential respiratory irritation) .
Advanced: How to design studies addressing data gaps in toxicity profiles?
Methodological Answer:
- Ames Test : Evaluate mutagenicity (OECD 471) with S. typhimurium TA98/TA100 strains .
- In Vivo Models : Conduct 28-day repeated-dose oral toxicity (OECD 407) in rodents, monitoring liver/kidney biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
